molecular formula C15H14N6O B2534177 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2176269-83-1

2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2534177
CAS No.: 2176269-83-1
M. Wt: 294.318
InChI Key: UPLNQPSCDZRDKV-UHFFFAOYSA-N
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Description

2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is a complex organic compound that features a combination of pyrazole, benzoyl, azetidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the benzoyl group. The azetidine ring is then formed through cyclization reactions, and finally, the triazole ring is introduced via a cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)pyridine
  • 1-(benzyl)-1H-1,2,3-triazole
  • (2-Cyclohexyl-1,3-benzoxazol-6-yl) {3- [4- (2-pyrimidinyl)-1-piperazinyl]-1-azetidinyl}methanone

Uniqueness

2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is unique due to its combination of multiple heterocyclic rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one or two of these rings.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(19-10-14(11-19)21-17-6-7-18-21)12-3-1-4-13(9-12)20-8-2-5-16-20/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLNQPSCDZRDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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